molecular formula C11H17NO2S B187120 N-sec-Butyl-p-toluenesulfonamide CAS No. 23705-40-0

N-sec-Butyl-p-toluenesulfonamide

Cat. No. B187120
CAS RN: 23705-40-0
M. Wt: 227.33 g/mol
InChI Key: YWZNYRYEZHIYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-sec-Butyl-p-toluenesulfonamide (NBTS) is a chemical compound that is used in scientific research for its unique properties. It is a sulfonamide derivative that is commonly used as a reagent in organic synthesis, as well as a catalyst in various chemical reactions. NBTS is also used in the development of new drugs and pharmaceuticals due to its ability to interact with biological systems.

Mechanism Of Action

The mechanism of action of N-sec-Butyl-p-toluenesulfonamide is not fully understood, but it is believed to interact with specific receptors in the body, particularly those involved in the immune system and inflammation. N-sec-Butyl-p-toluenesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic benefits.

Biochemical And Physiological Effects

N-sec-Butyl-p-toluenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. N-sec-Butyl-p-toluenesulfonamide has also been shown to modulate the activity of certain immune cells, such as T cells and macrophages.

Advantages And Limitations For Lab Experiments

One advantage of using N-sec-Butyl-p-toluenesulfonamide in lab experiments is its ability to selectively interact with specific receptors in the body, making it a useful tool for studying the function of these receptors. However, N-sec-Butyl-p-toluenesulfonamide has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving N-sec-Butyl-p-toluenesulfonamide. One area of interest is the development of new drugs and pharmaceuticals based on N-sec-Butyl-p-toluenesulfonamide, particularly for the treatment of inflammatory and immune-related diseases. Additionally, further research is needed to fully understand the mechanism of action of N-sec-Butyl-p-toluenesulfonamide and its potential therapeutic benefits. Finally, there is a need for more research into the synthesis and properties of N-sec-Butyl-p-toluenesulfonamide, which could lead to new applications in the field of organic chemistry.

Synthesis Methods

N-sec-Butyl-p-toluenesulfonamide can be synthesized through a variety of methods, including the reaction of p-toluenesulfonyl chloride with sec-butylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

N-sec-Butyl-p-toluenesulfonamide has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It is commonly used as a ligand in the design of new drugs, as it can interact with specific receptors in the body. N-sec-Butyl-p-toluenesulfonamide has been shown to have potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

23705-40-0

Product Name

N-sec-Butyl-p-toluenesulfonamide

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-butan-2-yl-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-4-10(3)12-15(13,14)11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3

InChI Key

YWZNYRYEZHIYLS-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.